Wyosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

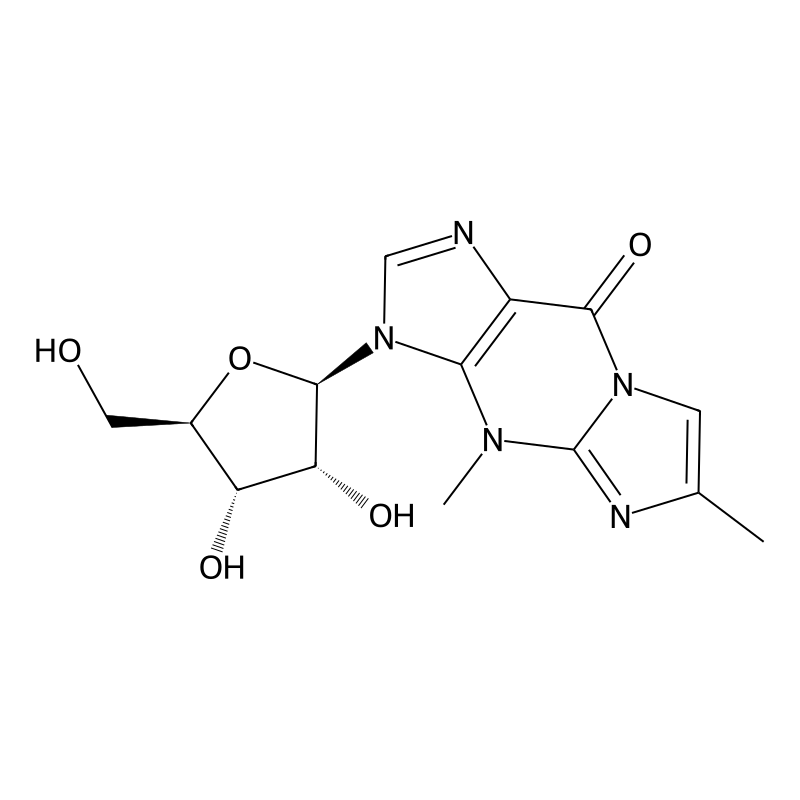

Wyosine is a naturally occurring nucleoside derivative found predominantly in the transfer RNA of certain organisms, particularly in the phenylalanine-specific transfer RNA (tRNA). Its chemical structure features a unique tricyclic imidazopurine core, which is essential for its function in protein synthesis. Wyosine, also known by its chemical name 1H-imidazo[1,2-α]purine, is characterized by a complex arrangement that includes various functional groups that contribute to its biological roles and interactions within the cell. The simplest form of wyosine is often referred to as 4-demethylwyosine (imG-14), which serves as a precursor for more complex derivatives like wybutosine (yW) and hydroxywybutosine (OHyW) .

- Methylation Reactions: These are catalyzed by specific enzymes such as Trm5 and TYW1, which facilitate the addition of methyl groups to the nucleobase. For example, the methylation at N4 of wyosine leads to the formation of wybutosine .

- Electrophilic Substitutions: Wyosine derivatives can participate in electrophilic reactions, particularly at the C7 position of the imidazopurine core. This reactivity allows for further modifications that enhance the compound's biological activity .

- Formation of Derivatives: The transformation of wyosine into its derivatives involves multiple enzymatic steps that vary between different organisms. In eukaryotes, for instance, the final product wybutosine is formed through a series of five enzymatic reactions .

Wyosine and its derivatives play crucial roles in cellular processes, particularly in translation. They are integral components of tRNA molecules, where they contribute to:

- Codon Recognition: The unique structure of wyosine allows for enhanced codon-anticodon interactions during protein synthesis, thereby improving translational fidelity .

- Stabilization of tRNA Structure: The modifications involving wyosine contribute to the stability and proper folding of tRNA, which is essential for its function .

- Regulation of Gene Expression: Some studies suggest that wyosine derivatives may also influence gene expression through their roles in ribosomal function and interaction with other RNA molecules .

The synthesis of wyosine involves complex biochemical pathways that differ between archaea and eukaryotes:

- In Eukaryotes: The biosynthesis begins with 1-methylguanosine as a precursor. This process involves multiple enzymes (Trm5, TYW1, TYW2, TYW3, TYW4) that sequentially modify the nucleobase to produce wybutosine .

- In Archaea: The pathways are less understood but involve similar precursors and enzymes. For example, 4-demethylwyosine serves as an intermediate leading to various derivatives like mimG and yW-72 .

Wyosine and its derivatives have potential applications in various fields:

- Biotechnology: Due to their role in enhancing translational fidelity, wyosine derivatives could be utilized in synthetic biology to improve protein expression systems.

- Pharmaceuticals: Understanding the biosynthesis and function of wyosine may lead to novel therapeutic strategies targeting translation mechanisms in diseases such as cancer.

- Research Tools: Wyosine derivatives can serve as markers or probes in molecular biology research due to their unique structural properties.

Studies on wyosine interactions focus on its role within tRNA and its interactions with ribosomes:

- Ribosome Binding: Research indicates that wyosine enhances the binding affinity of tRNA to ribosomal sites during translation, thus facilitating more efficient protein synthesis .

- Modification Effects: Investigations into how different modifications affect the interaction dynamics between tRNA and ribosomes provide insights into translational regulation mechanisms .

Wyosine shares structural similarities with several other nucleoside derivatives. Key compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Wybutosine | Nucleoside derivative | Contains an additional methyl group at N4 |

| Hydroxywybutosine | Nucleoside derivative | Hydroxyl group addition enhances solubility |

| 4-Demethylwyosine | Intermediate nucleobase | Simplest form; precursor to other derivatives |

| Isowyosine | Archaeal-specific guanosine derivative | Unique to certain archaeal species |

| 7-Methylwyosine | Archaeal-specific modification | Distinct methylation pattern |

Wyosine's uniqueness lies in its specific role within tRNA for phenylalanine recognition and its complex biosynthetic pathways that vary significantly between different life forms. This complexity highlights not only its biochemical significance but also its evolutionary importance across domains of life .

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Fandilolu PM, Kamble AS, Sambhare SB, Sonawane KD. Conformational preferences and structural analysis of hypermodified nucleoside, peroxywybutosine (o2yW)

3: Wu J, Jia Q, Wu S, Zeng H, Sun Y, Wang C, Ge R, Xie W. The crystal structure

4: Urbonavičius J, Rutkienė R, Lopato A, Tauraitė D, Stankevičiūtė J, Aučynaitė

5: Wang C, Jia Q, Chen R, Wei Y, Li J, Ma J, Xie W. Crystal structures of the

6: Jahnz-Wechmann Z, Framski GR, Januszczyk PA, Boryski J. Base-Modified

7: Sample PJ, Kořený L, Paris Z, Gaston KW, Rubio MA, Fleming IM, Hinger S,

8: Urbonavičius J, Meškys R, Grosjean H. Biosynthesis of wyosine derivatives in

9: Young AP, Bandarian V. Radical mediated ring formation in the biosynthesis of the hypermodified tRNA base wybutosine. Curr Opin Chem Biol. 2013

10: Baranowski D, Golankiewicz B, Folkman W, Popenda M. 2-Methylwyosine, a

11: Perche-Letuvée P, Kathirvelu V, Berggren G, Clemancey M, Latour JM, Maurel V,

12: de Crécy-Lagard V, Brochier-Armanet C, Urbonavicius J, Fernandez B, Phillips G, Lyons B, Noma A, Alvarez S, Droogmans L, Armengaud J, Grosjean H. Biosynthesis

13: Suzuki Y, Noma A, Suzuki T, Senda M, Senda T, Ishitani R, Nureki O. Crystal

14: Waas WF, Druzina Z, Hanan M, Schimmel P. Role of a tRNA base modification and

15: Waas WF, de Crécy-Lagard V, Schimmel P. Discovery of a gene family critical

16: Baranowski D, Golankiewicz B, Plavec J. Conformationally restricted

17: Baranowski D, Golankiewicz B, Plavec J. Conformationally constrained

18: Itaya T, Kanai T, Sawada T. Structure of wyosine, the condensed tricyclic

19: McCloskey JA, Graham DE, Zhou S, Crain PF, Ibba M, Konisky J, Söll D, Olsen

20: Golankiewicz B. Synthetic and biological applications of tricyclic analogues of guanosine. Acta Biochim Pol. 1996;43(1):53-64. Review. PubMed PMID: 8790712.